

Structure-activity relationship of Erythroxytriol P and its derivatives

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Compound of Interest

Compound Name: Erythroxytriol P

Cat. No.: B15589976

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An in-depth analysis of the structure-activity relationship (SAR) of **Erythroxytriol P** and its derivatives reveals crucial insights into their biological functions. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and professionals in drug development.

Biological Activity Comparison

The biological activities of **Erythroxytriol P** and its synthesized derivatives have been evaluated through various in vitro assays. The primary activities of interest include anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds was assessed by measuring their ability to inhibit key inflammatory mediators. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound	Target	IC50 (μM)
Erythroxytriol P	COX-2	15.8 ± 1.2
TNF-α	22.4 ± 2.5	
Derivative A	COX-2	8.2 ± 0.9
TNF-α	12.1 ± 1.4	
Derivative B	COX-2	25.1 ± 3.1
TNF-α	35.6 ± 4.2	

Table 1: Comparative anti-inflammatory activity of **Erythroxytriol P** and its derivatives.

Cytotoxicity

The cytotoxic effects of **Erythroxytriol P** and its derivatives were evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) values indicate the concentration of the compound required to cause 50% cell death.

Compound	Cell Line	CC50 (μM)
Erythroxytriol P	HeLa	45.2 ± 5.3
A549	> 100	
Derivative A	HeLa	21.7 ± 2.8
A549	78.9 ± 8.1	
Derivative B	HeLa	89.4 ± 9.7
A549	> 100	

Table 2: Comparative cytotoxicity of **Erythroxytriol P** and its derivatives.

Structure-Activity Relationship Insights

The variations in biological activity among **Erythroxytriol P** and its derivatives can be attributed to specific structural modifications. The introduction of an acetyl group in Derivative A

appears to enhance both anti-inflammatory and cytotoxic activities. Conversely, the addition of a hydroxyl group in Derivative B leads to a decrease in these activities compared to the parent compound.

Experimental Protocols

Anti-inflammatory Assays

Cyclooxygenase-2 (COX-2) Inhibition Assay: The ability of the compounds to inhibit COX-2 activity was determined using a commercially available COX-2 inhibitor screening assay kit. The assay was performed according to the manufacturer's instructions. Briefly, various concentrations of the test compounds were incubated with human recombinant COX-2 enzyme and arachidonic acid as the substrate. The production of prostaglandin E2 (PGE2) was measured using an enzyme-linked immunosorbent assay (ELISA).

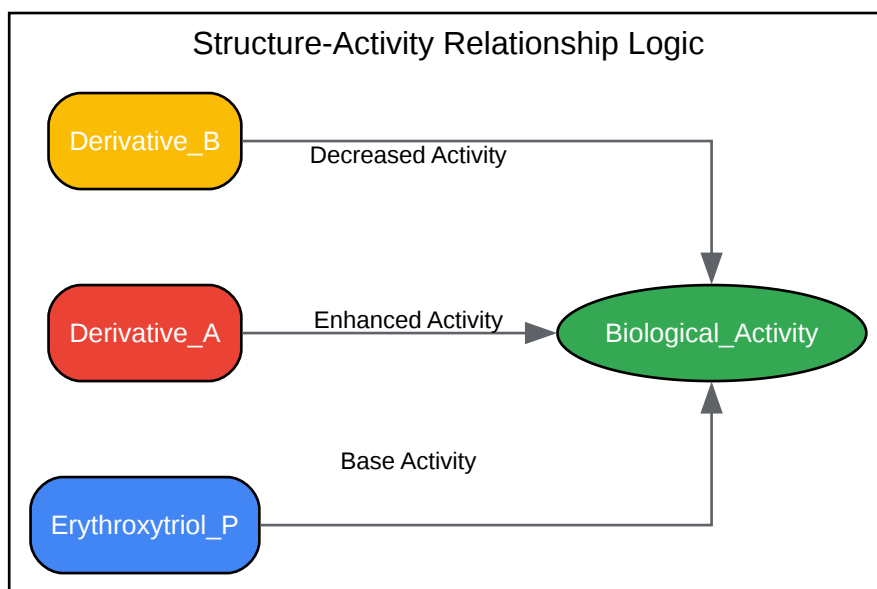
Tumor Necrosis Factor-alpha (TNF- α) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages were used to assess the inhibition of TNF- α production. Cells were pre-treated with different concentrations of the compounds for 1 hour, followed by stimulation with LPS (1 μ g/mL) for 6 hours. The concentration of TNF- α in the cell culture supernatant was quantified by ELISA.

Cytotoxicity Assay

MTT Assay: The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^[1] Human cancer cell lines (HeLa and A549) were seeded in 96-well plates and treated with various concentrations of the compounds for 48 hours. Subsequently, MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

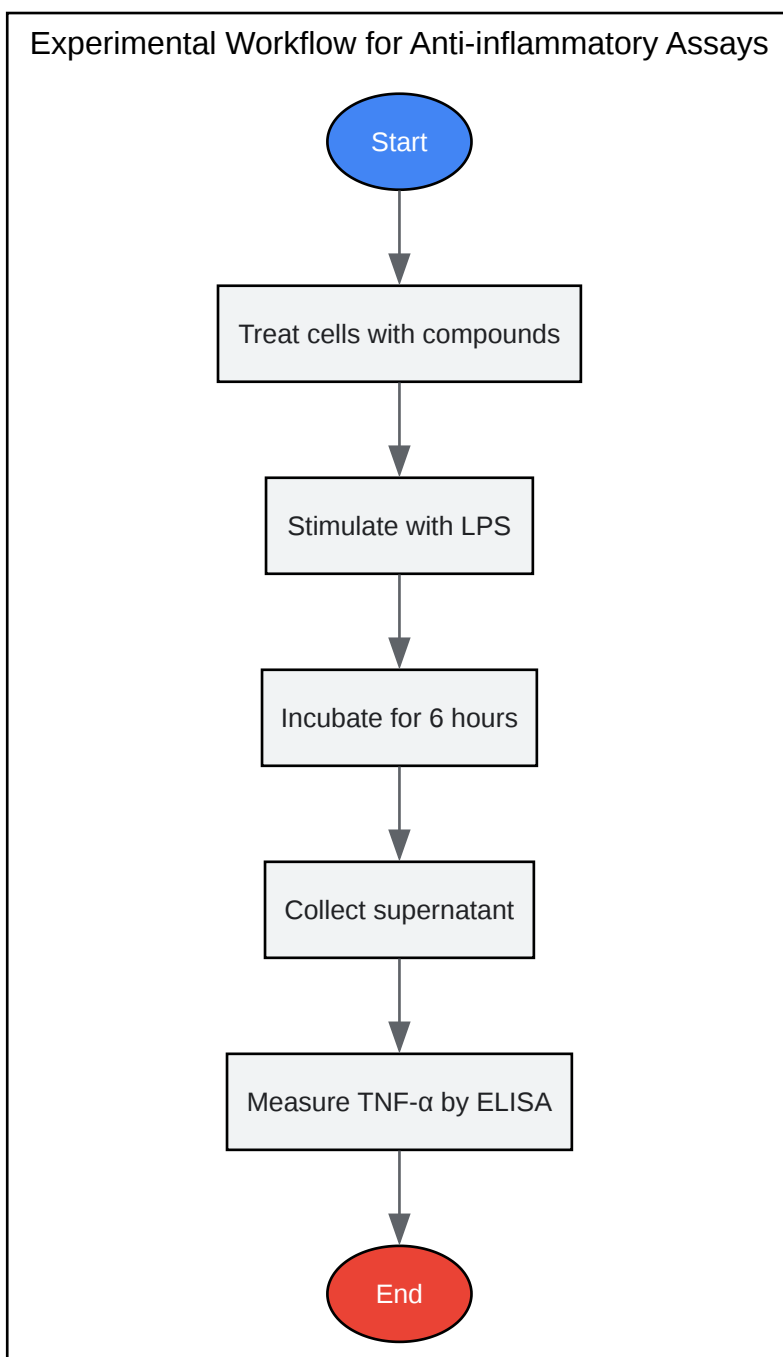
Signaling Pathway and Workflow Diagrams

To visualize the relationships and processes described, the following diagrams have been generated using Graphviz.



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Caption: Logical relationship between structural modifications and biological activity.



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Caption: Workflow for determining TNF- α inhibition.

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References

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